N-(2,4-dimethoxyphenyl)pyrrolidine-1-carboxamide
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Overview
Description
N-(2,4-dimethoxyphenyl)pyrrolidine-1-carboxamide: is an organic compound with the molecular formula C13H18N2O3 It is characterized by the presence of a pyrrolidine ring attached to a carboxamide group, which is further substituted with a 2,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxyphenyl)pyrrolidine-1-carboxamide typically involves the reaction of 2,4-dimethoxyaniline with pyrrolidine-1-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-(2,4-dimethoxyphenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst are common methods.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be employed.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: N-(2,4-dimethoxyphenyl)pyrrolidine-1-carboxamide is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine: this compound has shown promise in preliminary studies as an anti-inflammatory and analgesic agent. Further research is needed to fully understand its therapeutic potential and safety profile.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- N-(2,4-dimethoxyphenyl)pyrrolidine-2-carboxamide
- N-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxamide
- N-(2,4-dimethoxyphenyl)pyrrolidine-4-carboxamide
Uniqueness: N-(2,4-dimethoxyphenyl)pyrrolidine-1-carboxamide is unique due to its specific substitution pattern on the pyrrolidine ring. This structural feature influences its reactivity and interaction with biological targets, distinguishing it from other similar compounds. The presence of the 2,4-dimethoxyphenyl group also imparts distinct electronic and steric properties, further enhancing its uniqueness.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-17-10-5-6-11(12(9-10)18-2)14-13(16)15-7-3-4-8-15/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYKAGOORRSPAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2CCCC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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